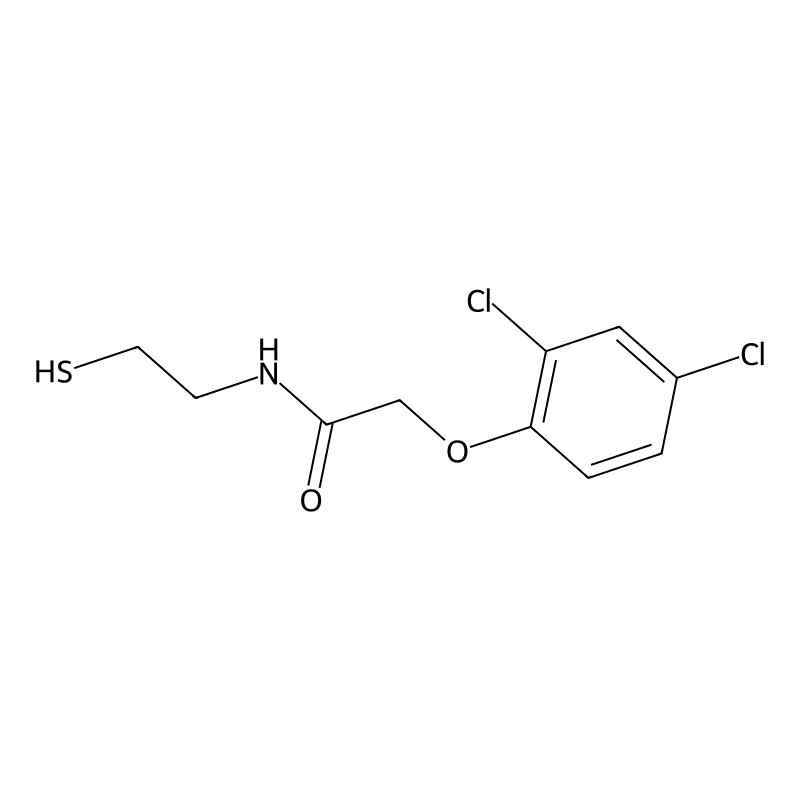2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide is an organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a mercaptoethyl moiety. This compound is primarily recognized for its diverse applications in fields such as chemistry, biology, and agriculture. Its molecular formula is C10H11Cl2NO2S, and it has a molecular weight of 280.17 g/mol. The compound's structure contributes to its potential biological activities, making it a subject of interest in scientific research and industrial applications.
Uniqueness: The uniqueness of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide lies in its combination of structural features that confer distinct chemical reactivity and biological activity compared to these similar compounds.
Research indicates that 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. In particular, it has been identified as a binding compound for caspase-3, an important enzyme in apoptosis pathways. This interaction suggests that the compound may influence cell death mechanisms, making it a candidate for therapeutic applications in cancer treatment .
The synthesis of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide typically involves several steps:
- Formation of Intermediate: The reaction begins with 2,4-dichlorophenol reacting with chloroacetic acid to produce 2-(2,4-dichlorophenoxy)acetic acid.
- Final Product Formation: This intermediate is then reacted with 2-mercaptoethylamine under controlled conditions to yield the final product.
Industrial Production: In industrial settings, the synthesis is scaled up using large reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and safety during production.
The compound has various applications across multiple fields:
- Chemistry: It serves as a reagent in organic synthesis and as a precursor for other complex molecules.
- Biology: It is studied for its potential therapeutic effects against various diseases.
- Agriculture: Utilized in the development of agrochemicals due to its herbicidal properties.
- Industry: Employed in the production of specialty chemicals and intermediates.
Interaction studies have revealed that 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide can bind to caspase enzymes, specifically caspase-3. This binding affects enzyme activity by stabilizing an inactive conformation, thus inhibiting apoptosis. Such interactions highlight the compound's potential as an allosteric modulator in therapeutic contexts .
Several compounds share structural similarities with 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Contains a dichlorophenoxy group | Widely used herbicide with systemic activity |
| 2-Mercaptoethylamine | Contains a thiol group | Used in various
XLogP3 2.8
Wikipedia
2-(2,4-dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
Dates
Last modified: 08-19-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








